

Spectroscopic Data of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-(Tetrahydrofuran-2-yl)acetonitrile**. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, the data presented herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally related compounds. This document is intended to serve as a reference for the identification and characterization of **2-(Tetrahydrofuran-2-yl)acetonitrile** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for **2-(Tetrahydrofuran-2-yl)acetonitrile**. These values are estimations based on the analysis of its structural components and data from analogous molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
H2'	4.1 - 4.3	Multiplet
H5' α , H5' β	3.7 - 3.9	Multiplet
H3' α , H3' β , H4' α , H4' β	1.8 - 2.2	Multiplet
CH ₂ CN	2.5 - 2.7	Doublet of Doublets

Note: The methylene protons of the acetonitrile group are diastereotopic and are expected to appear as a pair of doublets of doublets (dd) due to coupling with the adjacent chiral center (C2').

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C≡N	117 - 120
C2'	75 - 80
C5'	67 - 72
C3', C4'	25 - 35
CH ₂ CN	20 - 25

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode
~2250	C≡N stretch (nitrile)
2950 - 2850	C-H stretch (aliphatic)
~1100	C-O-C stretch (ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment
111	$[M]^+$ (Molecular Ion)
71	$[M - CH_2CN]^+$
41	$[CH_2CN]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-(Tetrahydrofuran-2-yl)acetonitrile** (approximately 5-10 mg) is prepared in a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , $DMSO-d_6$) to a volume of approximately 0.6-0.7 mL. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.

1H NMR Data Acquisition:

- The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.
- A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse angle.
- A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds between scans.

^{13}C NMR Data Acquisition:

- A proton-decoupled ^{13}C NMR spectrum is acquired.
- Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a greater number of scans and a longer acquisition time are typically required compared to 1H NMR.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **2-(Tetrahydrofuran-2-yl)acetonitrile**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded.
- The sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more detailed analysis including separation from any impurities, through a gas chromatograph (GC-MS).

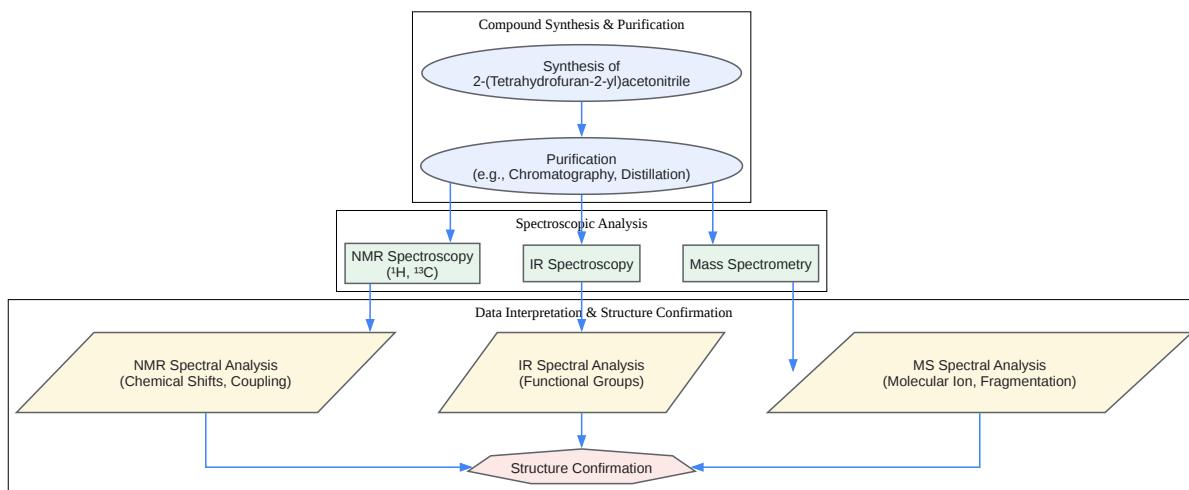
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Data Acquisition:

- The sample is vaporized and introduced into the ion source.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

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